molecular formula C11H11Cl2N3OS B2971403 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 305336-60-1

5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2971403
CAS RN: 305336-60-1
M. Wt: 304.19
InChI Key: USHGSLFXEXZTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, commonly known as DMPT, is a synthetic, organosulfur compound that is widely used in scientific research and laboratory experiments. It is a highly versatile compound, with a variety of applications, including as a reagent for organic synthesis, a biocompatible ligand for metal complexes, and as a catalyst for a range of reactions. In addition, DMPT has been used as a probe for studying the structure and function of enzymes, and as a tool for exploring the structure-activity relationships of certain drugs.

Scientific Research Applications

Synthesis and Crystal Structure

Research on triazole derivatives has led to the synthesis of novel compounds, such as the one obtained by Xue et al. (2008), which explored the synthesis and crystal structure of a related compound. This research contributes to our understanding of the molecular configurations and potential applications of triazole-based molecules in material science and drug design (Xue et al., 2008).

Antimicrobial and Anti-inflammatory Activities

A study by M. F. El Shehry et al. (2010) synthesized fused and non-fused 1,2,4-triazoles with the (2,4-dichlorophenoxy) moiety. These compounds were evaluated for their anti-inflammatory and molluscicidal activities, demonstrating the potential of triazole derivatives in developing new therapeutic agents (El Shehry et al., 2010).

Antioxidant Properties

Another significant application is in the evaluation of the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress. This research highlights the potential of triazole derivatives in protecting against oxidative damage in biological systems (Aktay et al., 2005).

Molecular Docking and Inhibition Studies

Triazole derivatives have also been studied for their anti-cancer properties through molecular docking studies. For instance, Karayel (2021) investigated the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole unit, showcasing the role of triazole derivatives in cancer therapy research (Karayel, 2021).

properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3OS/c1-2-16-10(14-15-11(16)18)6-17-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHGSLFXEXZTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.